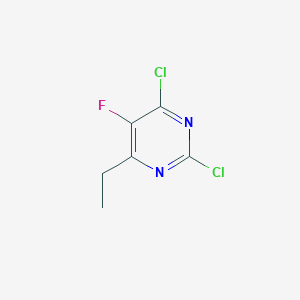
2,4-Dichloro-6-ethyl-5-fluoropyrimidine
概要
説明
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H5Cl2FN2. It is characterized by the presence of chlorine, fluorine, and ethyl groups attached to a pyrimidine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) and N,N-dimethylaniline at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Coupling reactions: Palladium catalysts, boronic acids, and phosphine ligands.
Major Products:
Substituted pyrimidines: Products formed by replacing chlorine atoms with various nucleophiles.
Coupled products: Complex molecules formed through coupling reactions.
科学的研究の応用
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.
Industry: In the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, when used as an intermediate in the synthesis of kinase inhibitors, it can modulate the activity of protein kinases by binding to their active sites. This binding can inhibit the phosphorylation of target proteins, thereby affecting various cellular pathways .
類似化合物との比較
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methyl-5-fluoropyrimidine
- 2,4-Dichloro-6-ethylpyrimidine
Comparison: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine is unique due to the presence of both ethyl and fluorine substituents on the pyrimidine ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency when used as an intermediate in pharmaceutical synthesis .
特性
IUPAC Name |
2,4-dichloro-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSXIRVBOETBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624760 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-85-6 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)



